3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide 3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16292110
InChI: InChI=1S/C20H17Cl2NO3S2/c21-14-7-5-13(6-8-14)11-23(15-9-10-28(25,26)12-15)20(24)19-18(22)16-3-1-2-4-17(16)27-19/h1-8,15H,9-12H2
SMILES:
Molecular Formula: C20H17Cl2NO3S2
Molecular Weight: 454.4 g/mol

3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC16292110

Molecular Formula: C20H17Cl2NO3S2

Molecular Weight: 454.4 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide -

Specification

Molecular Formula C20H17Cl2NO3S2
Molecular Weight 454.4 g/mol
IUPAC Name 3-chloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C20H17Cl2NO3S2/c21-14-7-5-13(6-8-14)11-23(15-9-10-28(25,26)12-15)20(24)19-18(22)16-3-1-2-4-17(16)27-19/h1-8,15H,9-12H2
Standard InChI Key PZNYRRNXNVCRDN-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₀H₁₇Cl₂NO₃S₂, with a molecular weight of 454.4 g/mol . Its IUPAC name, 3-chloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide, reflects its benzothiophene backbone, dual chloro substituents, and tetrahydrothiophene dioxide side chain. Key identifiers include:

PropertyValue
SMILESC1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=C(C4=CC=CC=C4S3)Cl
InChIKeyPZNYRRNXNVCRDN-UHFFFAOYSA-N
XLogP34.2 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The benzothiophene ring system (a fused benzene and thiophene) contributes to aromatic stability, while the tetrahydrothiophene dioxide group enhances solubility via sulfone functionalities .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Benzothiophene Formation: Cyclization of 2-chlorobenzoic acid with thiophene-2-carbaldehyde under Friedel-Crafts conditions.

  • Chlorination: Electrophilic chlorination at the 3-position using Cl₂/FeCl₃.

  • Amide Coupling: Reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-chlorobenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine using HATU/DIPEA .

Key Reaction Conditions:

  • Temperature: 0–25°C for amide coupling.

  • Solvents: Dichloromethane (DCM) for chlorination, dimethylformamide (DMF) for coupling.

  • Yield: 62–68% after column chromatography .

Purification and Analysis

Purification involves silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Physicochemical Properties

PropertyValue/Description
Solubility0.2 mg/mL in DMSO; <0.01 mg/mL in H₂O
LogP4.2 (Calculated)
Melting Point192–195°C (Decomposes)
StabilityStable at −20°C for 24 months

Biological Activity and Mechanism

Kinase Inhibition

In silico studies predict strong binding to JAK3 kinases (binding energy: −9.8 kcal/mol), implicated in autoimmune diseases. The chloro groups interact with hydrophobic pockets, while the sulfone forms hydrogen bonds with Lys⁹⁰⁵ and Asp⁹⁶⁷ residues .

Anti-Inflammatory Effects

In LPS-induced RAW264.7 macrophages, the compound reduces TNF-α production (IC₅₀: 1.2 μM) and NO release (IC₅₀: 0.9 μM). Mechanistically, it inhibits IκBα phosphorylation, blocking NF-κB nuclear translocation .

Pharmacokinetics and Toxicity

ParameterValue
Plasma Protein Binding89% (Predicted)
CYP3A4 InhibitionModerate (IC₅₀: 8.3 μM)
hERG InhibitionLow (IC₅₀: >30 μM)
Ames TestNegative (No mutagenicity)

Hepatotoxicity risks are noted at concentrations >50 μM (ALT/AST elevation in HepG2 cells) .

Applications in Drug Development

Lead Compound for Autoimmune Diseases

The compound’s JAK3 selectivity (10-fold over JAK1/2) positions it as a candidate for rheumatoid arthritis and psoriasis. In murine collagen-induced arthritis models, it reduces paw swelling by 58% at 10 mg/kg/day .

Combination Therapies

Synergy with methotrexate (CI: 0.3–0.5) enhances anti-arthritic effects while lowering individual dosages, mitigating hepatotoxicity risks .

Recent Developments (2023–2025)

  • Patent WO2016089060A2: Claims coverage for heterocyclic derivatives in treating IL-17-mediated disorders, including psoriasis .

  • PubChem Update (2025): Additional crystallographic data confirms sulfone group geometry (C-S=O bond angle: 106.7°) .

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